molecular formula C18H22F3NO3 B11075602 2,2,2-Trifluoroethyl 2-[(1-phenylethyl)carbamoyl]cyclohexanecarboxylate

2,2,2-Trifluoroethyl 2-[(1-phenylethyl)carbamoyl]cyclohexanecarboxylate

Cat. No.: B11075602
M. Wt: 357.4 g/mol
InChI Key: SHHRHMGWCHDCDR-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl 2-[(1-phenylethyl)carbamoyl]cyclohexanecarboxylate is an organic compound with a complex structure that includes a trifluoroethyl group, a phenylethyl group, and a cyclohexanecarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoroethyl 2-[(1-phenylethyl)carbamoyl]cyclohexanecarboxylate typically involves multiple steps:

    Formation of the Cyclohexanecarboxylate Core: The cyclohexanecarboxylate core can be synthesized through a Diels-Alder reaction between cyclohexene and maleic anhydride, followed by hydrolysis.

    Introduction of the Phenylethyl Group: The phenylethyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Trifluoroethyl Group: The trifluoroethyl group can be attached through a nucleophilic substitution reaction using 2,2,2-trifluoroethanol and a suitable leaving group such as tosylate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl 2-[(1-phenylethyl)carbamoyl]cyclohexanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group, where nucleophiles such as amines or thiols replace the trifluoroethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide (NaN₃) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Azides, thiols.

Scientific Research Applications

2,2,2-Trifluoroethyl 2-[(1-phenylethyl)carbamoyl]cyclohexanecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroethyl 2-[(1-phenylethyl)carbamoyl]cyclohexanecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific pathways. The phenylethyl group may contribute to the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoroethyl 2-[(1-phenylethyl)carbamoyl]benzoate
  • 2,2,2-Trifluoroethyl 2-[(1-phenylethyl)carbamoyl]propanoate

Uniqueness

2,2,2-Trifluoroethyl 2-[(1-phenylethyl)carbamoyl]cyclohexanecarboxylate is unique due to its cyclohexane ring, which imparts different steric and electronic properties compared to similar compounds with benzene or propanoate groups. This uniqueness can result in distinct reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H22F3NO3

Molecular Weight

357.4 g/mol

IUPAC Name

2,2,2-trifluoroethyl 2-(1-phenylethylcarbamoyl)cyclohexane-1-carboxylate

InChI

InChI=1S/C18H22F3NO3/c1-12(13-7-3-2-4-8-13)22-16(23)14-9-5-6-10-15(14)17(24)25-11-18(19,20)21/h2-4,7-8,12,14-15H,5-6,9-11H2,1H3,(H,22,23)

InChI Key

SHHRHMGWCHDCDR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2CCCCC2C(=O)OCC(F)(F)F

Origin of Product

United States

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